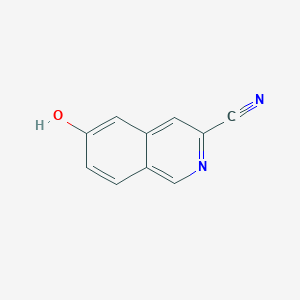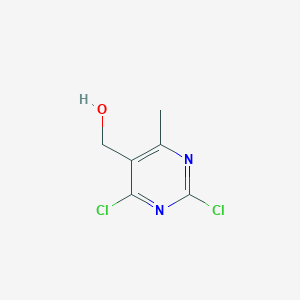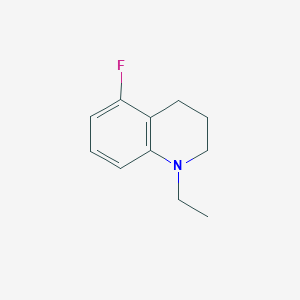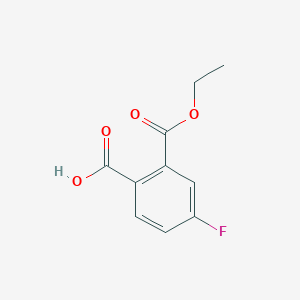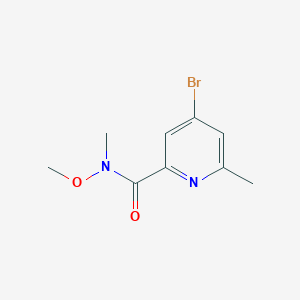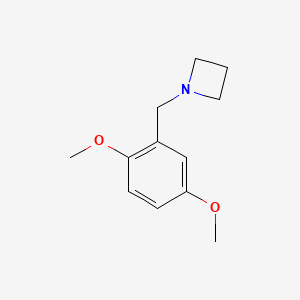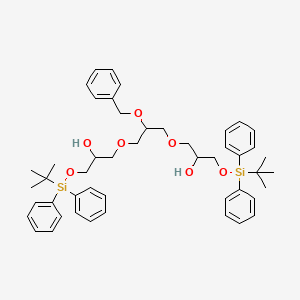
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol is a complex organic compound characterized by its unique structure, which includes benzyloxy, tetramethyl, tetraphenyl, and tetraoxa groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol involves multiple steps. One common approach includes the use of benzyloxy and tetramethylsilane as starting materials. The reaction typically proceeds through a series of steps involving protection and deprotection of functional groups, as well as the formation of the tetraoxa and tetraphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and tetraphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors,
Properties
Molecular Formula |
C48H62O7Si2 |
|---|---|
Molecular Weight |
807.2 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-[3-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropoxy]-2-phenylmethoxypropoxy]propan-2-ol |
InChI |
InChI=1S/C48H62O7Si2/c1-47(2,3)56(43-24-14-8-15-25-43,44-26-16-9-17-27-44)54-35-40(49)33-51-37-42(53-32-39-22-12-7-13-23-39)38-52-34-41(50)36-55-57(48(4,5)6,45-28-18-10-19-29-45)46-30-20-11-21-31-46/h7-31,40-42,49-50H,32-38H2,1-6H3 |
InChI Key |
ZHDDZGPWKBZLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COCC(COCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
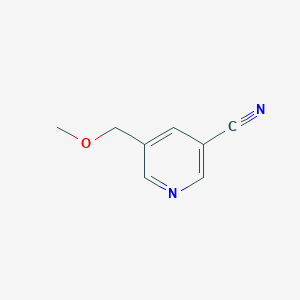
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)

